![molecular formula C17H21N3O4S B5648161 4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)
4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide involves complex reactions, including the formation of 1,3,4-oxadiazoles and thiomorpholines. For example, the synthesis of related 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones demonstrates the complexity and creativity in synthesizing compounds with similar structural motifs, highlighting the versatility of oxadiazole and thiomorpholine components in chemical synthesis (Weng et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the crystal structure of certain 1,3,4-oxadiazole derivatives was determined, providing insights into the geometric and electronic properties of these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Kayukova et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the breakdown or transformation of 1,2,4-oxadiazoles and thiomorpholine derivatives have been studied. For example, the acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles yielding various products reveals the chemical stability and reactivity patterns of such compounds, which are essential for their application in synthesis and drug development (Kayukova et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of related compounds are critical for their application in material science and pharmaceutical formulation. Studies on similar molecules have provided valuable data, aiding in the prediction and optimization of the physical properties of new compounds (Sun et al., 2021).
properties
IUPAC Name |
4-[[4-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22)9-6-20(7-10-25)11-13-1-3-14(4-2-13)17-18-16(19-24-17)15-5-8-23-12-15/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUQREYPWIXOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=C(C=C3)CN4CCS(=O)(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide |
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